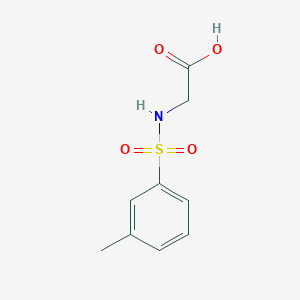

(m-Tolylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycine is the simplest and a major amino acid in humans. It is mainly generated in the liver and kidney and is used to produce collagen, creatine, glucose, and purine . It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .

Synthesis Analysis

Glycine can be generated from various sources such as choline, glycine oxalate, betaine (trimethylglycine), glucose (via serine), during the endogenous synthesis of L-carnitine and likely from threonine . Glycine can also be synthesized via the glycine cleavage system (GCS) for one-carbon (C1) metabolism .

Molecular Structure Analysis

In its crystalline states and in neutral aqueous solution, glycine exists in the zwitterionic form, NH3+–CH2–COO− . Molecular dynamics simulations of solid-state a-, b-, and g-glycine crystals have shown that new polymorphs sustain their structures within 125 ns after the electric field has been turned off .

Chemical Reactions Analysis

Glycine cleavage system (GCS) cleaves glycine into CO2 and NH3, yielding reducing power (NADH) and a one-carbon (C1) unit bound to tetrahydrofolate (THF) . There are also possible interstellar formations of glycine via two different paths; (1) in a two-step process via a dihydroxy carbene intermediate and (2) through a one-step concerted mechanism, starting from reactants like CH2NH, CO, CO2, H2O, and H2 .

Physical And Chemical Properties Analysis

Glycine is abundant in various proteins and enzymes. It is the smallest molecule among amino acids, which explains why glycine is an attractive object for investigation using experimental and computer simulation methods . The surface of a crystal may play an important role in its physical and chemical properties .

科学的研究の応用

Synthesis and Crystal Structure

(m-Tolylsulfonyl)glycine and its derivatives, such as methyl-p-tolysulfonyl-glycine (TsGlyHMe), have been synthesized and structurally characterized. The study by Gong Qin-hua (2002) demonstrated the synthesis of TsGlyHMe from the reaction of p-tolysulfonyl-glycine with methanol, facilitated by a rare earth ion. X-ray diffraction analysis revealed the compound's crystalline nature, presenting a triclinic system and a 'V' shaped molecular structure. This work also outlined improved methods for synthesizing tolylsulfonyl chloride and N-p-tolysulfonyl amino acids, highlighting the compound's significance in chemical synthesis and structural chemistry (Gong Qin-hua, 2002).

Glycine and Its Role in Various Biological and Chemical Processes

While direct research on (m-Tolylsulfonyl)glycine itself is limited, understanding the role of glycine, a core component, provides insights into the broader scientific applications of amino acid derivatives.

Glycine in Metabolism and Health

Glycine plays a critical role in various metabolic pathways. It's essential for glutathione synthesis, one-carbon metabolism, and can be considered a conditionally essential amino acid. Studies have linked glycine to metabolic disorders related to obesity, diabetes, and non-alcoholic fatty liver disease (NAFLDs). Glycine supplementation has shown potential benefits in managing these conditions, suggesting the significance of glycine and its derivatives in nutritional and metabolic research (A. Alves et al., 2019).

Therapeutic and Biological Applications

Glycine is involved in critical biological functions, such as protein synthesis, wound healing, and immunity enhancement. Its therapeutic applications extend to treating metabolic disorders, ischemia-reperfusion injuries, cancers, and various inflammatory diseases. This breadth of application indicates the potential of glycine and its derivatives, including (m-Tolylsulfonyl)glycine, in medical and pharmaceutical research (Weiwei Wang et al., 2013).

Chemical Synthesis and Modification

In the context of peptide synthesis and modification, glycine derivatives like (m-Tolylsulfonyl)glycine can be crucial. For instance, the substitution of glycine with azaglycine modifies peptide conformation and stability. The silver-catalyzed azaGly ligation method, which allows for the assembly of azapeptides and lipid-peptide conjugates, showcases the importance of glycine derivatives in synthesizing bioactive compounds and exploring chemical biology (N. Ollivier et al., 2009).

特性

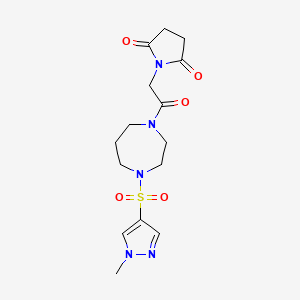

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7-3-2-4-8(5-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHUIBFHVGSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(m-Tolylsulfonyl)glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)

![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)